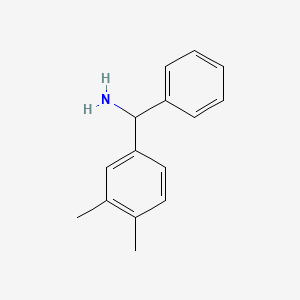

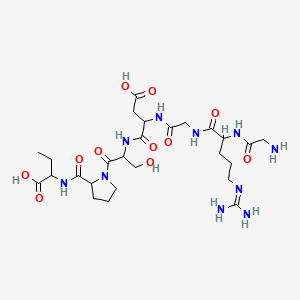

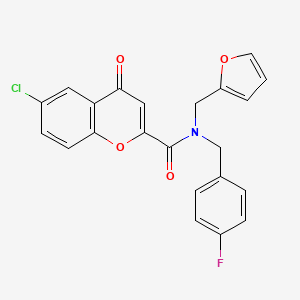

![molecular formula C15H20N2O4S2 B12117412 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)

3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a thieno[3,4-d][1,3]thiazole core and a dimethoxyphenyl group. Its diverse chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Formation of the thieno[3,4-d][1,3]thiazole core: This step involves the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

Introduction of the dimethoxyphenyl group: This is achieved through a Friedel-Crafts alkylation reaction, where the thieno[3,4-d][1,3]thiazole core is reacted with 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Oxidation and imine formation: The final step involves the oxidation of the thiazole ring and the formation of the imine group using suitable oxidizing agents and amine derivatives.

Analyse Chemischer Reaktionen

3-[2-(3,4-Dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imin 5,5-dioxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Mitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung entsprechender Amine oder Alkohole führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Dimethoxyphenylgruppe auftreten, wobei Methoxygruppen durch andere Nucleophile wie Halogenide oder Amine ersetzt werden können.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, organische Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium oder Platin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

3-[2-(3,4-Dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imin 5,5-dioxid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.

Medizin: Es wird derzeit geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann, darunter Krebs und Infektionskrankheiten.

Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien wie Polymere und Nanomaterialien.

Wirkmechanismus

Der Wirkmechanismus von 3-[2-(3,4-Dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imin 5,5-dioxid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung mit Enzymen und Rezeptoren interagiert, was zur Modulation verschiedener biochemischer Signalwege führt. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Darüber hinaus kann seine Wechselwirkung mit mikrobiellen Zellmembranen zu antimikrobiellen Aktivitäten führen.

Wirkmechanismus

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

3-[2-(3,4-Dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imin 5,5-dioxid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholiniumchlorid: Diese Verbindung wird als Kondensationsmittel in der organischen Synthese verwendet und weist ähnliche Strukturmerkmale auf.

Pyridylbenzo[b]thiophen-2-carboxamide: Diese Verbindungen zeigen Antitumoraktivität und weisen strukturelle Ähnlichkeiten mit dem Thieno[3,4-d][1,3]thiazol-Kern auf.

Die Einzigartigkeit von 3-[2-(3,4-Dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imin 5,5-dioxid liegt in seiner spezifischen Kombination von funktionellen Gruppen und seinem breiten Spektrum an chemischen und biologischen Aktivitäten.

Eigenschaften

Molekularformel |

C15H20N2O4S2 |

|---|---|

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |

InChI |

InChI=1S/C15H20N2O4S2/c1-20-12-4-3-10(7-13(12)21-2)5-6-17-11-8-23(18,19)9-14(11)22-15(17)16/h3-4,7,11,14,16H,5-6,8-9H2,1-2H3 |

InChI-Schlüssel |

GGHWPYWDIVLJDC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCN2C3CS(=O)(=O)CC3SC2=N)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

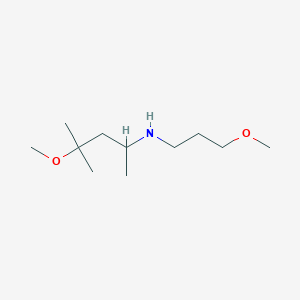

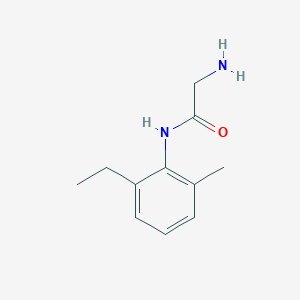

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)